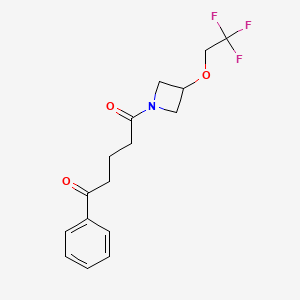
1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione, also known as TFEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEAP is a derivative of the drug modafinil, which is used to treat sleep disorders such as narcolepsy and sleep apnea.
Applications De Recherche Scientifique
Transformation and Synthesis in Organic Chemistry
- Acid-catalyzed transformations of similar compounds, like 1-aryl-2-pentene-1,4-diones, result in the formation of polyfunctionalized furans, highlighting a method for synthesizing complex organic structures (Onitsuka, Nishino, & Kurosawa, 2000).
- 1,3-Dicarbonyl compounds, including pentane-2,4-dione derivatives, serve as efficient phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions, suggesting their role in facilitating complex chemical reactions (Cui, Li, Liu, & Guo, 2007).
Photophysical Properties and Sensitization
- β-Diketone derivatives, such as 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione, are used in synthesizing europium(III) complexes, demonstrating interesting photophysical properties and forming complex molecular networks (Raj, Biju, & Reddy, 2008).
- Cyclometalated ligands containing polyfluorinated alkyl and long conjugated groups, similar to 1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione, are used to sensitize near-infrared emission in lanthanide ions, indicating their application in advanced photonic materials (Li, Chen, Bian, Liu, Zhao, & Huang, 2009).
Polymer and Material Science
- Reactive modifiers with multiple hydrogen bond donor and acceptor units, similar in structure to the target compound, enhance the thermal and mechanical properties of epoxy resin. This demonstrates the potential of such compounds in creating advanced materials with improved characteristics (Juang, Liu, Chang, Shau, Tsai, Dai, Su, Lin, & Jeng, 2011).
Chemical Reaction Mechanisms and Intermediate Studies
- Compounds with structures similar to this compound are studied for their roles as intermediates in chemical syntheses, such as the preparation of 3-benzoylpenems and penem amides by Wittig methodology. These studies provide insights into complex reaction pathways (Pearson, Smale, & Southgate, 1995).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety have been studied as inhibitors of aurka and vegfr-2 . These proteins play crucial roles in cell division and angiogenesis, respectively .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding . The bridging -NH group of similar compounds forms a hydrogen bond with Glu 260 of the target proteins .
Biochemical Pathways
Inhibition of aurka and vegfr-2 can disrupt cell division and angiogenesis, respectively . This could potentially lead to the inhibition of tumor growth and metastasis.
Pharmacokinetics
Most of the newly developed compounds with similar structures obey lipinski’s rule of five , which suggests good bioavailability.
Result of Action
Similar compounds have shown efficacy against glioblastoma cells . They were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol .
Action Environment
Storage in an inert atmosphere at 2-8°c is recommended for similar compounds , suggesting that temperature and oxygen levels may affect stability.
Propriétés
IUPAC Name |
1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)11-23-13-9-20(10-13)15(22)8-4-7-14(21)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPNOKGVDCYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
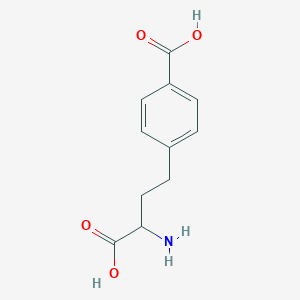
![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)
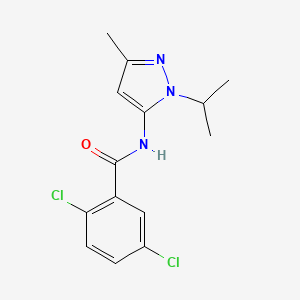
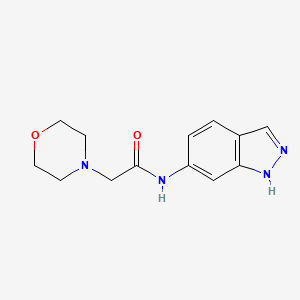

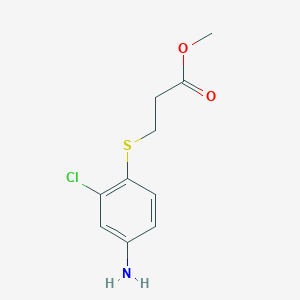
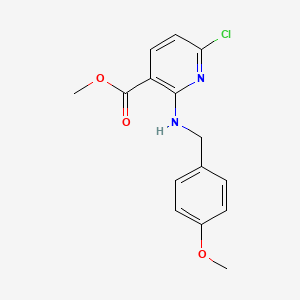
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)